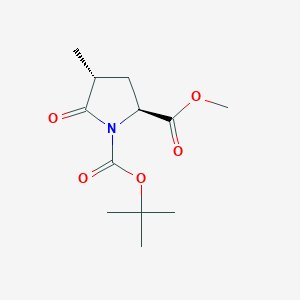

Méthyl (2S,4R)-1-(tert-butoxycarbonyl)-4-méthylpyroglutamate

Vue d'ensemble

Description

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate is a chemical compound that belongs to the class of pyroglutamates It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis

Applications De Recherche Scientifique

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate typically involves the protection of the amino group of pyroglutamic acid with a tert-butoxycarbonyl group. This is followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Acidic or basic conditions can facilitate the removal of the tert-butoxycarbonyl group, often using trifluoroacetic acid or hydrochloric acid.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mécanisme D'action

The mechanism of action of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group shields the amino group from unwanted reactions, allowing selective transformations to occur at other functional sites. Upon completion of the desired reactions, the protecting group can be removed under specific conditions, revealing the free amino group for further modifications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl (2S,4R)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-2-carboxylate

- tert-Butyl (2S,4R)-4-methylpyroglutamate

Uniqueness

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate is unique due to its specific stereochemistry and the presence of both a tert-butoxycarbonyl group and a methyl ester. This combination of features makes it particularly useful in synthetic chemistry for the selective protection and deprotection of functional groups, as well as in the study of stereochemical effects in biological systems.

Activité Biologique

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate (commonly referred to as Methyl Pyroglutamate) is a synthetic compound that has garnered interest in various fields of biological research, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, relevant case studies, and research findings.

- Molecular Formula : C12H19NO5

- Molecular Weight : 257.28 g/mol

- CAS Number : 196394-49-7

- Structural Features : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is common in peptide synthesis, and a methyl group at the 4-position of the pyroglutamate backbone.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective properties of Methyl Pyroglutamate. For instance, it has been investigated for its ability to enhance cognitive functions and protect neurons against oxidative stress.

- Mechanism of Action : The compound appears to exert its effects by modulating neurotransmitter systems, particularly those involving glutamate and GABA. This modulation may help in reducing excitotoxicity associated with various neurodegenerative diseases.

Case Studies

- Cognitive Enhancement :

- Neuroprotection Against Oxidative Stress :

Pharmacokinetics

The pharmacokinetic profile of Methyl Pyroglutamate indicates good bioavailability and solubility in various solvents, making it suitable for oral administration. Studies have shown that it can cross the blood-brain barrier, which is crucial for its potential therapeutic applications in treating central nervous system disorders .

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cognitive Enhancement | Improved memory retention | |

| Neuroprotection | Reduced oxidative stress-induced cell death | |

| Pharmacokinetics | Good bioavailability; crosses BBB |

Toxicological Profile

While Methyl Pyroglutamate shows promising biological activity, its safety profile requires careful consideration. Preliminary toxicity studies indicate low acute toxicity; however, further long-term studies are necessary to evaluate chronic exposure effects.

Synthesis and Derivatives

Methyl Pyroglutamate can be synthesized through various methods involving the protection of functional groups and subsequent reactions to introduce the desired substituents. Its derivatives are also being explored for enhanced biological activities.

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-7-6-8(10(15)17-5)13(9(7)14)11(16)18-12(2,3)4/h7-8H,6H2,1-5H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLCHNBFNGFDSD-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448927 | |

| Record name | Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196394-49-7 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-methyl-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196394-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.